molecular formula C8H12N2O3S B13707033 2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate

2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate

Katalognummer: B13707033
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: DWHPDBVDSLDXDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate is a chemical compound with a unique structure that includes a pyrimidine ring substituted with carboxymethylthio and dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate typically involves the reaction of 4,6-dimethylpyrimidine with a carboxymethylthio reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate can undergo various chemical reactions, including:

    Oxidation: The carboxymethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dimethyl groups on the pyrimidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Carboxymethylthio)-4-methylpyrimidine
  • 2-(Carboxymethylthio)-6-methylpyrimidine
  • 2-(Carboxymethylthio)-4,6-dimethylpyridine

Uniqueness

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate is unique due to the presence of both carboxymethylthio and dimethyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H12N2O3S

Molekulargewicht

216.26 g/mol

IUPAC-Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetic acid;hydrate

InChI

InChI=1S/C8H10N2O2S.H2O/c1-5-3-6(2)10-8(9-5)13-4-7(11)12;/h3H,4H2,1-2H3,(H,11,12);1H2

InChI-Schlüssel

DWHPDBVDSLDXDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)SCC(=O)O)C.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.